molecular formula C30H31N3O6 B2767507 (E)-2-(2-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326882-01-3

(E)-2-(2-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2767507
CAS RN: 326882-01-3
M. Wt: 529.593
InChI Key: ZDRAHHVOFGFZTC-ZHACJKMWSA-N
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Description

(E)-2-(2-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C30H31N3O6 and its molecular weight is 529.593. The purity is usually 95%.
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Scientific Research Applications

Halocyclization and Luminescent Properties

  • Halocyclization Reactions : A study demonstrated the halocyclization of a related compound, leading to derivatives with potential for further chemical synthesis and exploration in various applications, including medicinal chemistry and material science (Zborovskii et al., 2011).

  • Luminescent Properties and Photo-induced Electron Transfer : Another research focus has been on the luminescent properties of naphthalimide compounds with piperazine substituents, exploring their potential in photophysical studies and their use as pH probes due to their sensitivity to pH changes, indicating applications in sensor technology and environmental monitoring (Gan et al., 2003).

Synthetic Methods and Polymerization Initiators

  • Synthetic Developments : Recent developments in synthetic chemistry have highlighted methods for creating isoquinoline-1,3-diones, showcasing the interest in efficient, green, and mild synthesis techniques for compounds with complex structures, which could be relevant for pharmaceuticals, agrochemicals, and materials science (Niu & Xia, 2022).

  • Photopolymerization Initiators : Studies on naphthalimide dyes, including those with piperazine structures, as one-component visible light initiators for photopolymerization, suggest applications in the development of advanced materials, coatings, and 3D printing technologies due to their efficient initiation and stability (Yang et al., 2018).

Fluorimetric Detection and Heterocyclic Synthesis

  • Fluorimetric Detection of Formaldehyde : The rapid and facile fluorimetric detection of formaldehyde using a related compound highlights its application in environmental monitoring and safety, providing a tool for detecting harmful substances with quick response times (Dong et al., 2016).

  • Functionalized Heterocycles Synthesis : Research on the preparation of functionalized heterocycles using compounds with similar structures indicates the broad interest in creating diverse molecular architectures for pharmaceuticals, exploring new therapeutic agents, and materials science (Kabirifard et al., 2015).

properties

IUPAC Name

2-[2-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O6/c1-37-24-18-20(19-25(38-2)28(24)39-3)10-11-26(34)32-15-12-31(13-16-32)14-17-33-29(35)22-8-4-6-21-7-5-9-23(27(21)22)30(33)36/h4-11,18-19H,12-17H2,1-3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRAHHVOFGFZTC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.